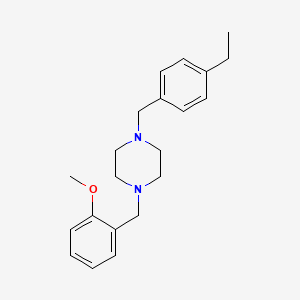
2-(2-chlorophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone, also known as TCN or T0070907, is a selective peroxisome proliferator-activated receptor gamma (PPARγ) antagonist. It is a widely studied compound due to its potential therapeutic applications in various diseases, such as cancer, diabetes, and obesity.
Mechanism of Action
2-(2-chlorophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone exerts its pharmacological effects by selectively antagonizing PPARγ, a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. By inhibiting PPARγ, 2-(2-chlorophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone can modulate the expression of various genes involved in these metabolic pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone has been shown to have a wide range of biochemical and physiological effects. In addition to its role in cancer treatment, diabetes, and obesity, 2-(2-chlorophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone has also been found to have anti-inflammatory and neuroprotective properties. 2-(2-chlorophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of microglia, which are involved in neuroinflammation.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-(2-chlorophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone is its selectivity for PPARγ, which allows for targeted modulation of metabolic pathways. However, 2-(2-chlorophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone has also been found to have off-target effects on other nuclear receptors, which can complicate the interpretation of experimental results. Additionally, 2-(2-chlorophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone is a relatively new compound, and its long-term safety and efficacy have not been fully established.
Future Directions
There are several future directions for research on 2-(2-chlorophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone. One area of interest is its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and cardiovascular disease. Additionally, there is a need for further studies to elucidate the precise mechanisms underlying the pharmacological effects of 2-(2-chlorophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone. Finally, the development of more selective PPARγ antagonists may provide new insights into the role of this receptor in metabolic regulation.
Synthesis Methods
2-(2-chlorophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone can be synthesized using a multistep process that involves the reaction of 2-chlorophenol with 2-naphthol in the presence of a base, followed by acylation with ethyl chloroacetate. The resulting intermediate is then reacted with lithium aluminum hydride to produce the final product, 2-(2-chlorophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone.
Scientific Research Applications
2-(2-chlorophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is its role in cancer treatment. Studies have shown that 2-(2-chlorophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-(2-chlorophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone has also been found to be effective in the treatment of diabetes and obesity by improving insulin sensitivity and reducing adiposity.
properties
IUPAC Name |
2-(2-chlorophenoxy)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClO2/c19-16-7-3-4-8-18(16)21-12-17(20)15-10-9-13-5-1-2-6-14(13)11-15/h3-4,7-11H,1-2,5-6,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMNMWMKPQAKBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)COC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5793377.png)
![2-(benzylsulfinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B5793381.png)



![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethylphenyl)acetamide](/img/structure/B5793416.png)
![3-[5-(2-cyclopentylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5793427.png)



![8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5793447.png)